Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a fluorine atom on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques can be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and indazole moieties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Nucleophilic Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Oxidized products such as aldehydes or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Synthetic Organic Chemistry: The compound is a versatile intermediate for the synthesis of complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromomethyl and fluorine groups can enhance binding affinity and selectivity for specific targets, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate
- Tert-butyl 3-(iodomethyl)-6-fluoro-1H-indazole-1-carboxylate
- Tert-butyl 3-(methyl)-6-fluoro-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPTCZPLVIMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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